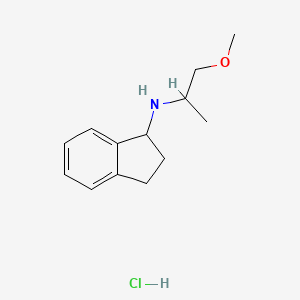
N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride” is a complex organic compound. It contains an indene group (a fused cyclopentene and benzene ring), an amine group (NH2), and a methoxypropane group (CH3OCH2CH2CH3). The hydrochloride indicates that it’s a salt of hydrochloric acid, which often improves the compound’s solubility in water .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indene ring, an amine group, and a methoxypropane group. These functional groups would dictate the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would be largely determined by its functional groups. The amine group could participate in reactions such as acid-base reactions, alkylation, acylation, and others. The indene ring, being an aromatic system, could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and the presence of functional groups like the amine and the aromatic ring would influence properties like solubility, melting point, boiling point, and others .Applications De Recherche Scientifique
Catalytic Amination Processes
The catalytic amination of 1-methoxy-2-propanol (MPOL) over nickel-on-silica catalysts in a fixed bed reactor at atmospheric pressure is a pivotal study illustrating the utility of similar compounds in chemical synthesis. This process primarily yields 2-amino-1-methoxypropane with high selectivity, alongside methoxyacetone and dialkylated compounds as by-products. The research highlights the influence of reaction parameters such as temperature, ammonia excess, and space times on the product distribution, demonstrating the compound's role in fine-tuning chemical reactions for desired outcomes (Bassili & Baiker, 1990).
Medicinal Chemistry and Pharmacology
Investigations into the metabolic pathways of psychotomimetic amines have revealed insights into the relationship between metabolism and psychotomimetic activity. Studies on compounds like 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane and its O-demethylated metabolites have contributed to understanding the biochemical interactions and potential psychotomimetic properties of these substances. These findings are instrumental in developing therapeutic agents and understanding their mechanisms of action at the molecular level (Zweig & Castagnoli, 1977).
Coordination Chemistry
Research on hexadentate N3O3 amine phenol ligands for Group 13 metal ions exemplifies the compound's application in designing new materials with specific chemical properties. The study involving various spectroscopic methods and theoretical calculations has elucidated the structure, bonding, and electronic configurations of these complexes. Such research provides a foundation for advancing materials science, particularly in the development of catalysts and materials with unique electronic and photophysical properties (Liu et al., 1993)
Organic Synthesis and Chemical Transformations
The mild and efficient deprotection of the amine-protecting p-methoxyphenyl (PMP) group showcases another critical application, emphasizing the compound's role in the synthesis and modification of organic molecules. This research introduces practical methodologies for liberating amines from their protecting groups, facilitating the synthesis of complex molecules, including pharmaceuticals and biomolecules. Such advancements are crucial for the development of new drugs and materials with tailored functionalities (Verkade et al., 2006).
Chemoselective Methylation
The continuous chemoselective methylation of functionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts highlights the compound's significance in selective methylation processes. This research demonstrates the ability to control reaction selectivity and efficiency through the careful selection of catalysts and reaction conditions, paving the way for more sustainable and efficient chemical synthesis processes (Oku et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(9-15-2)14-13-8-7-11-5-3-4-6-12(11)13;/h3-6,10,13-14H,7-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHVVXLIJSATQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCC2=CC=CC=C12.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)
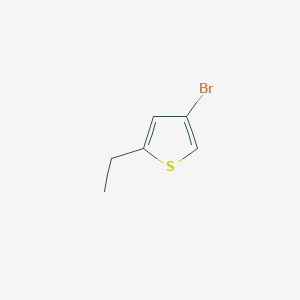
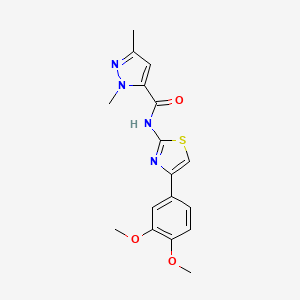
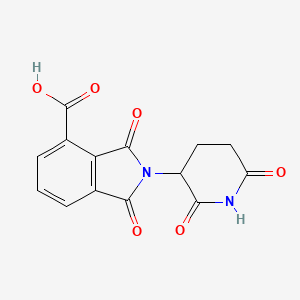
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2960953.png)
![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2960955.png)

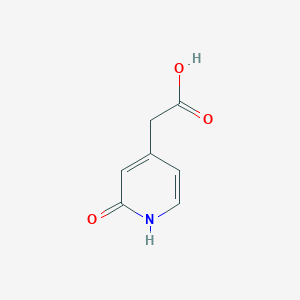
![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2960960.png)
![Ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2960963.png)
![4-[butyl(ethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2960964.png)

